Ethyl 1-methyl-1H-indole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUHUDANJNARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility of Ethyl 1-methyl-1H-indole-4-carboxylate in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1-methyl-1H-indole-4-carboxylate. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet, offering insights into the underlying chemical principles, a robust experimental protocol for solubility determination, and a framework for interpreting the results.
Introduction to Ethyl 1-methyl-1H-indole-4-carboxylate
Ethyl 1-methyl-1H-indole-4-carboxylate is a heterocyclic compound belonging to the indole family. Its structure, featuring an indole core, an N-methyl group, and an ethyl carboxylate substituent at the 4-position, makes it a valuable building block in organic synthesis, particularly in the development of pharmacologically active molecules. Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and a variety of analytical procedures.
Key Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
Appearance: Often described as a white to off-white or light yellow crystalline solid.
-
Melting Point: Approximately 45-48°C. The relatively low melting point suggests that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility.
-
Boiling Point: Predicted to be around 353.9±15.0 °C at 760 mmHg.
-
Predicted LogP: ~2.8-3.1. This value indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid solute, such as Ethyl 1-methyl-1H-indole-4-carboxylate, in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
Molecular Structure Analysis:
-
Indole Ring System: The bicyclic aromatic indole core is largely nonpolar and capable of π-π stacking interactions.
-
N-Methyl Group: The methylation at the N1 position removes the hydrogen bond donor capability that is characteristic of the parent indole. This is a crucial feature, as it prevents self-association via hydrogen bonding, which often increases solubility in non-protic solvents.
-
Ethyl Carboxylate Group (-COOEt): This ester group introduces polarity and a site for hydrogen bond acceptance (the carbonyl oxygen and the ether oxygen). It is the primary contributor to the molecule's moderate polarity and its ability to interact with a range of solvents.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in moderately polar to polar aprotic solvents where dipole-dipole interactions and hydrogen bond acceptance can occur. Examples include dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
-
Moderate Solubility in polar protic solvents like ethanol and methanol. While the molecule can act as a hydrogen bond acceptor, it cannot donate, which may limit its interaction compared to solutes with O-H or N-H bonds.
-
Low Solubility in nonpolar solvents such as hexanes or toluene. The polar ester group will hinder dissolution in these purely nonpolar environments.
-
Very Low Solubility in water, as predicted by its LogP value. The large, nonpolar surface area of the indole ring and ethyl group outweighs the polarity of the ester functionality.
The diagram below illustrates the key intermolecular forces that govern the dissolution of Ethyl 1-methyl-1H-indole-4-carboxylate in a representative polar aprotic solvent.
Caption: Intermolecular interactions driving solubility.
Experimental Determination of Solubility
Since quantitative public data is scarce, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of Ethyl 1-methyl-1H-indole-4-carboxylate into several vials. The "excess" is critical to ensure that a saturated solution is achieved.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Solvents to test should span a range of polarities:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN)
-
Nonpolar: Toluene, Heptane/Hexanes
-
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Preparation & Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is crucial to remove all particulate matter.
-
Accurately weigh the filtered solution to determine its mass and calculate the density.
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
-
Calculation:
-
Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used.
-
Solubility (mg/mL) = (Mass of solid after evaporation) / (Volume of supernatant taken)
-
The workflow for this protocol is visualized below.
Caption: Isothermal shake-flask solubility determination workflow.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected solubility behavior of Ethyl 1-methyl-1H-indole-4-carboxylate. The quantitative values are estimates and should be confirmed experimentally using the protocol above.
| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Very High | Excellent dipole-dipole interactions with the ester group. |
| Acetone | 21 | High | Strong polar interactions; acts as a hydrogen bond acceptor. | |
| Ethyl Acetate (EtOAc) | 6.0 | High | Structurally similar to the ester moiety, promoting "like dissolves like." | |
| Polar Protic | Ethanol | 25 | Moderate to High | Can act as a hydrogen bond donor to the ester's oxygens. |
| Methanol | 33 | Moderate | More polar than ethanol, may be slightly less compatible with the nonpolar indole core. | |
| Nonpolar | Toluene | 2.4 | Low to Moderate | Can engage in π-π stacking with the indole ring, but offers poor interaction with the polar ester. |
| Heptane / Hexanes | ~1.9 | Very Low | Lacks any significant polar or aromatic interactions required for dissolution. |
Conclusion
Ethyl 1-methyl-1H-indole-4-carboxylate exhibits a solubility profile characteristic of a moderately lipophilic molecule with a polar functional group. Its lack of a hydrogen bond donor site and the presence of a polar ester group dictate its preference for polar aprotic solvents like dichloromethane and ethyl acetate. Solubility in polar protic solvents is expected to be moderate, while it is predicted to be poor in nonpolar aliphatic solvents. For any critical application, the theoretical predictions presented in this guide should be validated using the detailed experimental protocol provided. This systematic approach ensures accurate and reliable data for process development, formulation, and quality control.
References
-
Molbase, "Ethyl 1-methyl-1H-indole-4-carboxylate Basic information," Molbase. [Link]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity Screening of Ethyl 1-methyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Natural products and their synthetic derivatives have historically been a rich source of therapeutic agents.[3] Among these, the indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of antimicrobial agents.[4][5][6][7]
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic microorganisms, including drug-resistant strains of Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus.[8][9] The mechanisms of action for these compounds are diverse, ranging from the inhibition of biofilm formation and quorum sensing to interference with essential metabolic pathways like fatty acid synthesis.[8][9] This inherent biological activity makes novel, synthetically accessible indole derivatives attractive candidates for antimicrobial drug discovery programs.
This document provides a detailed guide for the comprehensive antimicrobial activity screening of a specific novel compound: Ethyl 1-methyl-1H-indole-4-carboxylate . While extensive research exists on the antimicrobial properties of the broader indole family, this particular derivative remains largely unexplored, presenting a unique opportunity for investigation.[10] These protocols are designed to be robust and self-validating, providing researchers with the necessary framework to determine the compound's spectrum of activity and potency.
Compound Profile: Ethyl 1-methyl-1H-indole-4-carboxylate
| Characteristic | Information |
| IUPAC Name | Ethyl 1-methyl-1H-indole-4-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Structure | ![]() |
| Appearance | (To be determined experimentally) |
| Solubility | (To be determined experimentally, likely soluble in DMSO and other organic solvents) |
| Synthesis | Can be synthesized via esterification of 1-methyl-1H-indole-4-carboxylic acid.[11][12] |
Antimicrobial Screening Workflow
A systematic approach is crucial for evaluating the antimicrobial potential of a novel compound. The following workflow provides a comprehensive screening cascade, from initial determination of inhibitory activity to assessment of cidal effects.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][13][14]
Principle
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined.
Materials
-
Ethyl 1-methyl-1H-indole-4-carboxylate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
96-well sterile, flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
-
Sterile pipette tips and multichannel pipettor
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Incubator (35-37°C)
Step-by-Step Methodology
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Preparation of Test Compound Stock Solution:
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Accurately weigh a known amount of Ethyl 1-methyl-1H-indole-4-carboxylate and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for organic compounds that is generally non-toxic to bacteria at low concentrations (<1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (or a working dilution) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column. This will create a gradient of compound concentrations.
-
Rationale: Serial dilution allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well containing the compound dilutions.
-
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
-
Negative Control (Sterility): Wells containing only CAMHB to ensure no contamination.
-
Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.
-
Reference Antibiotic Control: A separate set of serial dilutions with a known antibiotic to validate the assay.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Ethyl 1-methyl-1H-indole-4-carboxylate at which there is no visible growth of the microorganism.[14]
-
Optionally, the results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation
| Test Microorganism | Gram Stain | Compound Conc. (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| S. aureus ATCC 29213 | Positive | e.g., 0.5 - 256 | Vancomycin | [Insert Data] | [Insert Data] |
| E. coli ATCC 25922 | Negative | e.g., 0.5 - 256 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| P. aeruginosa ATCC 27853 | Negative | e.g., 0.5 - 256 | Gentamicin | [Insert Data] | [Insert Data] |
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a test compound.[1][2]
Principle
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound is added. During incubation, the compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Solutions of Ethyl 1-methyl-1H-indole-4-carboxylate at various concentrations (based on MIC results)
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Step-by-Step Methodology
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Creation of Wells:
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.
-
-
Application of Compound:
-
Add a fixed volume (e.g., 50 µL) of the test compound solution into a designated well.
-
In separate wells, add the positive control antibiotic and the solvent control.
-
-
Incubation:
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle
This assay is a follow-up to the MIC test. Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no microbial growth on the subculture plates.
Materials
-
MIC plate from Protocol 1
-
Sterile MHA plates
-
Sterile pipette or inoculating loop
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Select the wells from the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a separate, labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
Examine the plates for bacterial growth. The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL from the initial inoculum. Visually, this is often identified as the lowest concentration plate with no colonies or only one or two colonies.
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Potential Mechanisms of Action of Indole Derivatives
While the specific mechanism of Ethyl 1-methyl-1H-indole-4-carboxylate is yet to be determined, research on other indole derivatives suggests several potential pathways that could be investigated in further studies.
Caption: Potential antimicrobial mechanisms of action for indole derivatives.
Conclusion
These application notes provide a comprehensive framework for the initial antimicrobial screening of Ethyl 1-methyl-1H-indole-4-carboxylate. By systematically determining the MIC, confirming activity through agar diffusion, and assessing bactericidal effects, researchers can effectively evaluate the potential of this novel compound as a lead for new antimicrobial drug development. Positive results from these assays would warrant further investigation into the mechanism of action, toxicity, and in vivo efficacy.
References
- Kumar, A., Kumari, D., Singh, H., Mishra, A., & Mishra, A. K. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Organic Chemistry, 20(8), 730-754.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Hu, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
- Zhang, Y., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry.
- Li, Z., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Infection and Public Health.
- Gallant, P., et al. (2003). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Applied and Environmental Microbiology.
- Un-PUBLISHED. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis.
- PrepChem. (n.d.). Synthesis of 1 -(1-Methyl-1H-indole-4-yl)ethanone.
- BenchChem. (2025). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.
- Biswal, S., et al. (2012). Indole: The molecule of diverse biological activities. Asian Journal of Pharmaceutical and Clinical Research, 5(1), 1-6.
- El-Mekabaty, A., & El-Faham, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34249-34271.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpms.in [mjpms.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of "Ethyl 1-methyl-1H-indole-4-carboxylate"
Welcome to the technical support resource for the synthesis of Ethyl 1-methyl-1H-indole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.
Recommended Synthetic Approach: N-Methylation of Ethyl 1H-indole-4-carboxylate
While the indole core can be constructed through various classic methods like the Fischer indole synthesis, a more direct and often higher-yielding approach for this specific target is the N-methylation of a commercially available or readily synthesized precursor, Ethyl 1H-indole-4-carboxylate. This method offers excellent control and avoids many of the side-reaction pitfalls associated with de novo ring construction.
The general transformation is as follows:
This guide will focus on troubleshooting this key N-methylation step.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My N-methylation reaction is sluggish or incomplete. What are the primary factors to investigate?
Answer: An incomplete reaction is one of the most common hurdles. The issue almost always lies within the interplay of the base, solvent, and methylating agent.
-
Basicity and Deprotonation: The indole N-H proton has a pKa of ~17 in DMSO, meaning a sufficiently strong base is required for complete deprotonation to the indolide anion.
-
Strong Bases (e.g., NaH, LiHMDS): These are highly effective and work well in anhydrous aprotic polar solvents like THF or DMF. Their use ensures near-quantitative formation of the nucleophilic indolide anion, driving the reaction forward. Causality: Incomplete deprotonation leads to a low concentration of the active nucleophile, resulting in a slow or stalled reaction.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for safety and cost reasons but are less potent. They establish an equilibrium with the indole. To drive the reaction to completion, you may need higher temperatures or a more polar solvent (like DMF or acetone) to increase solubility and reactivity.[1]
-
-
Solvent Choice: The solvent must be appropriate for the chosen base and remain inert to the reaction conditions.
-
DMF/THF: Excellent choices for use with strong bases like NaH. They are polar aprotic, effectively solvating the cation of the base without interfering with the nucleophile. Ensure the solvent is anhydrous, as water will quench the base and the indolide anion.
-
Acetone: A suitable choice for weaker bases like K₂CO₃, particularly for reactions that can be driven by heating under reflux.[1]
-
-
Methylating Agent:
-
Methyl Iodide (MeI): Highly reactive and the most common choice. It should be freshly distilled or from a recently opened bottle, as decomposition can introduce iodine, which can color the reaction mixture and lead to side products.
-
Dimethyl Sulfate ((Me)₂SO₄): A potent but more toxic alternative. It is less volatile than MeI but requires careful handling.
-
-
Temperature: For strong bases like NaH, the deprotonation is often performed at 0 °C to control the initial exotherm from hydrogen gas evolution, followed by warming to room temperature for the alkylation. For weaker bases, heating (e.g., 50-80 °C) is often necessary to achieve a reasonable reaction rate.
Troubleshooting Flowchart: Incomplete N-Methylation
Caption: Troubleshooting logic for low N-methylation yield.
Q2: My TLC shows the reaction is complete, but after workup and purification, the yield is low. Where could the product be lost?
Answer: Product loss during workup and purification is common and can often be mitigated by adjusting the procedure.
-
Aqueous Workup: The product, Ethyl 1-methyl-1H-indole-4-carboxylate, is an ester. While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions during workup can lead to hydrolysis of the ethyl ester, especially if heat is applied.
-
Self-Validation: Quench the reaction by carefully adding saturated ammonium chloride (NH₄Cl) solution or cold water, rather than strong acid. This neutralizes the reaction mixture more gently. Ensure the workup is performed at cool temperatures.
-
-
Extraction: Indole derivatives can sometimes be tricky to extract efficiently.
-
Solvent Choice: Use a solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane.
-
Emulsions: Emulsions can form, trapping the product. To break them, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
Back-Extraction: Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one (1 x 150 mL) to ensure complete recovery of the product from the aqueous layer.
-
-
Purification:
-
Column Chromatography: The product is moderately polar. A typical eluent system is a gradient of ethyl acetate in hexanes. Running the column too slowly or using highly active silica gel can sometimes lead to product degradation or irreversible adsorption.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent method for obtaining high-purity material. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.
-
Q3: I see an unexpected isomer in my characterization data. Is C-alkylation a possibility?
Answer: While N-alkylation is overwhelmingly favored for indole under these conditions, trace C-alkylation is a known, albeit minor, side reaction in indole chemistry. The indolide anion is an ambident nucleophile, with reactivity at both N1 and C3.
-
Mechanism: The negative charge of the indolide anion is delocalized, with significant electron density at the C3 position. Under certain conditions (e.g., with specific counter-ions or in less polar solvents), the C3 atom can act as a nucleophile.
-
Identification: C3-methylation would result in a distinct set of signals in the ¹H NMR spectrum. Most notably, the characteristic singlet for the H3 proton would be absent, and a new methyl singlet would appear.
-
Minimization: C-alkylation is generally suppressed by using highly polar aprotic solvents like DMF, which favor N-alkylation. Using a strong, non-coordinating base like NaH also strongly favors the formation of the N-anion and subsequent N-alkylation.
Q4: How do I confirm the final product structure and purity?
Answer: Proper characterization is critical. A combination of techniques should be used to unambiguously confirm the structure and assess the purity of Ethyl 1-methyl-1H-indole-4-carboxylate.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: Look for the disappearance of the broad N-H singlet (typically > 8 ppm) from the starting material and the appearance of a new sharp singlet around 3.8-4.0 ppm corresponding to the N-CH₃ group. The ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) should remain.
-
¹³C NMR: A new carbon signal for the N-CH₃ group will appear around 33-35 ppm.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight. For the product (C₁₂H₁₃NO₂), the expected molecular weight is 203.24. Look for the [M+H]⁺ ion at m/z 204.
-
TLC Analysis: A single spot on the TLC plate in multiple eluent systems is a good indicator of purity. The product should have a higher Rf value than the starting material due to the replacement of the polar N-H bond with a less polar N-CH₃ group.
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Predicted Shifts | ¹³C NMR (CDCl₃, 100 MHz) - Predicted Shifts | MS (ESI+) |
| Ethyl 1H-indole-4-carboxylate (Starting Material) | δ 8.2-8.5 (br s, 1H, NH), 7.8-8.1 (m, 2H), 7.2-7.4 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H) | δ 167 (C=O), 136, 128, 126, 124, 122, 115, 105, 61 (OCH₂), 14 (CH₃) | m/z 190 [M+H]⁺ |
| Ethyl 1-methyl-1H-indole-4-carboxylate (Product) | δ 7.9-8.1 (m, 2H), 7.2-7.4 (m, 3H), 4.4 (q, 2H), 3.9 (s, 3H, N-CH₃) , 1.4 (t, 3H) | δ 167 (C=O), 137, 129, 126, 122, 121, 113, 103, 61 (OCH₂), 33 (N-CH₃) , 14 (CH₃) | m/z 204 [M+H]⁺ |
Note: NMR shifts are predictions and may vary slightly based on solvent and concentration.
Detailed Experimental Protocol
This protocol is a robust starting point for the N-methylation of Ethyl 1H-indole-4-carboxylate.
Synthesis Workflow
Caption: Standard workflow for N-methylation of indole.
Materials:
-
Ethyl 1H-indole-4-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (MeI) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add Ethyl 1H-indole-4-carboxylate to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes. The solution may become slightly cloudy or change color.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield Ethyl 1-methyl-1H-indole-4-carboxylate as a pure solid or oil.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
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Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63 (4), 373–401. [Link]
-
Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Al-Abed, Y.; Al-Tel, T. H. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2013 , 18 (4), 4337-4354. [Link]
-
Organic Syntheses. Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Org. Synth.1977 , 56, 72. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-indole-4-carboxylates: An Emerging Scaffold in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of the 1-methyl-1H-indole-4-carboxylate Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Modifications to the indole core have led to the development of numerous therapeutic agents. This guide focuses on the 1-methyl-1H-indole-4-carboxylate scaffold, a specific class of indole derivatives. While extensive research exists for the broader indole family, a comprehensive structure-activity relationship (SAR) study on a series of 1-methyl-1H-indole-4-carboxylate analogs is notably scarce in current scientific literature.[2]
This guide aims to provide a comparative analysis by leveraging available data on the synthesis of the core scaffold and the well-established SAR of structurally related indole derivatives. By examining these related compounds, we can extrapolate potential SAR trends and guide future research into the therapeutic potential of 1-methyl-1H-indole-4-carboxylates. This document will serve as a foundational resource for researchers looking to explore this promising, yet underexplored, chemical space.
Synthesis of the 1-methyl-1H-indole-4-carboxylate Core
The parent compound, 1-methyl-1H-indole-4-carboxylic acid, and its corresponding methyl ester are key starting materials for the synthesis of novel derivatives. The synthesis of 1-methyl-1H-indole-4-carboxylic acid can be achieved through the hydrolysis of its methyl ester precursor, methyl 1-methyl-1H-indole-4-carboxylate.[3]
A general synthetic approach is outlined below:
Experimental Protocol: Synthesis of 1-methyl-1H-indole-4-carboxylic acid [3]
-
Starting Material: Methyl 1-methyl-1H-indole-4-carboxylate.
-
Reaction: A solution of methyl 1-methyl-1H-indole-4-carboxylate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) is prepared in a round-bottom flask.
-
Hydrolysis: An aqueous solution of lithium hydroxide (LiOH) is added to the reaction mixture.
-
Stirring: The resulting solution is stirred for an extended period (e.g., 18 hours) at a controlled temperature (e.g., 30°C) under an inert atmosphere.
-
Work-up: The solvents are removed under reduced pressure. The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Isolation: The solid product is collected by filtration and dried in vacuo to yield 1-methyl-1H-indole-4-carboxylic acid.
This straightforward hydrolysis provides the necessary carboxylic acid handle for further derivatization, such as amide bond formation, to generate a library of analogs for SAR studies.
Diagram: General Synthetic Workflow for 1-methyl-1H-indole-4-carboxylate Analogs
Caption: A generalized workflow for the synthesis and evaluation of 1-methyl-1H-indole-4-carboxylate analogs.
Comparative SAR Analysis: Insights from Related Indole Scaffolds
In the absence of direct SAR data for 1-methyl-1H-indole-4-carboxylates, we can draw valuable inferences from well-studied, structurally similar indole derivatives. The following sections compare the SAR of indole-2-carboxamides and other indole analogs to hypothesize key structural features that may influence the biological activity of our target scaffold.
Indole-2-Carboxamides as Cannabinoid Receptor 1 (CB1) Allosteric Modulators
A series of substituted 1H-indole-2-carboxamides have been extensively studied as negative allosteric modulators of the CB1 receptor. These studies provide a robust framework for understanding how substitutions on the indole core and its appendages affect biological activity.
Key SAR Observations from Indole-2-Carboxamides:
-
Substitution at the C5 Position: The presence of a chloro or fluoro group at the C5 position of the indole ring generally enhances the modulatory potency at the CB1 receptor.
-
Substitution at the C3 Position: Short alkyl groups at the C3 position are favored for activity.
-
N-Substituent: The nature of the substituent on the carboxamide nitrogen is critical. A phenethyl group is a common feature, and substitutions on the phenyl ring of this group significantly impact potency. For instance, a diethylamino group at the 4-position of the phenyl ring is often more potent than a piperidinyl group.
Table 1: Comparative Activity of Indole-2-Carboxamide Analogs as CB1 Allosteric Modulators
| Compound ID | C5-Substituent | C3-Substituent | N-Substituent (4-position of phenyl) | IC50 (nM) at CB1 Receptor |
| 1 | H | Et | Piperidinyl | 853 |
| 17 | H | Et | Diethylamino | 484 |
| 45 | Cl | Et | Diethylamino | 79 |
| 46 | Cl | Et | Piperidinyl | 212 |
Data extrapolated from a study on 1H-indole-2-carboxamides.
Hypothetical Application to 1-methyl-1H-indole-4-carboxylates:
Based on these findings, it is plausible that substitutions on the benzene ring of the 1-methyl-1H-indole-4-carboxylate scaffold (positions C5, C6, C7) with electron-withdrawing groups like halogens could enhance biological activity. Furthermore, if the carboxylate is converted to a carboxamide, the nature of the N-substituent will likely be a critical determinant of potency and selectivity for a given biological target.
General SAR Trends for Biologically Active Indole Derivatives
Beyond cannabinoid receptor modulation, indole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][4] A review of the literature on various indole-based compounds reveals some general SAR principles:
-
Lipophilicity: The overall lipophilicity of the molecule often plays a crucial role in its biological activity, particularly for antimicrobial and anticancer agents, as it influences membrane permeability.[5]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the indole ring can significantly impact activity. For instance, in some series of antifouling agents, compounds with electron-withdrawing groups exhibited greater bioactivity than those with electron-donating groups.[5]
-
Position of Substituents: The position of substituents on the indole ring is critical. For example, in a series of antitubercular indole-2-carboxamides, substitutions at the 4- and 6-positions were found to be optimal for activity.
Diagram: Key Positions for SAR Exploration on the 1-methyl-1H-indole-4-carboxylate Scaffold
Sources
A-Z Guide to Cross-Reactivity Analysis of Ethyl 1-methyl-1H-indole-4-carboxylate
This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 1-methyl-1H-indole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental workflows, and data interpretation necessary for a thorough assessment of off-target effects.
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2][3][4][5] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][6] Ethyl 1-methyl-1H-indole-4-carboxylate, a specific derivative, serves as a key intermediate in the synthesis of various pharmaceuticals.[6][7] Given the broad biological landscape of indole-based compounds, a rigorous evaluation of cross-reactivity is paramount to ensure target specificity and mitigate potential adverse effects in drug development.[8][9]
The Imperative of Cross-Reactivity Profiling
Undesirable off-target interactions are a significant contributor to drug attrition during preclinical and clinical development.[8] Early identification of potential cross-reactivity can guide medicinal chemistry efforts to optimize selectivity, thereby reducing the risk of downstream failures. This guide provides a tiered approach to systematically investigate the interaction of Ethyl 1-methyl-1H-indole-4-carboxylate with a broad range of biological targets.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity assessment employs a combination of in silico, in vitro, and cellular assays. This multi-pronged approach provides a holistic view of a compound's selectivity profile.
In Silico Profiling: The Predictive First Pass
Computational methods offer a rapid and cost-effective initial screen to identify potential off-targets. By leveraging the structural information of Ethyl 1-methyl-1H-indole-4-carboxylate, these tools can predict binding affinities against a vast library of protein structures.
Recommended Approach:
-
Ensemble Docking and Deep Learning: Utilize platforms that combine structure-based modeling with deep learning algorithms to predict binding affinities and potential modes of action.[10] Online platforms like PanScreen offer automated assessment of off-target liabilities.[10]
-
Machine Learning Frameworks: Employ open-source machine learning frameworks to predict activities against in-house or publicly available off-target panels.[8]
It is crucial to acknowledge that in silico predictions are preliminary and require experimental validation.
In Vitro Screening: The Experimental Core
In vitro assays provide direct experimental evidence of a compound's interaction with specific targets. A tiered screening strategy is recommended, starting with broad panels and progressing to more focused assays for hits identified in the initial screen.
Tier 1: Broad Panel Screening
Broad panels, such as Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels, offer comprehensive screening against a wide range of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[11][12]
Tier 2: Focused Assays
Based on the results of the broad panel screen and the known pharmacology of indole derivatives, focused assays should be conducted. Key target classes to consider for indole-based compounds include:
-
Kinases: Indole derivatives are known to inhibit various protein kinases.[1]
-
Cyclooxygenases (COX): COX-1 and COX-2 are important targets in inflammation.[1]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A key enzyme in the kynurenine pathway and a target in cancer immunotherapy.[1]
-
Tubulin: Inhibition of tubulin polymerization is a validated anticancer strategy.[1]
-
Topoisomerases: Essential enzymes for DNA replication and established cancer targets.[1]
Two primary types of in vitro assays are central to cross-reactivity studies: competitive binding assays and enzyme inhibition assays.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor. It is a robust method for determining the binding affinity (Ki) of a compound for a specific receptor.[13][14][15]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor of interest.[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of Ethyl 1-methyl-1H-indole-4-carboxylate.[15]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.[15]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[15]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13][15]
Workflow Diagram:
Caption: Competitive Radioligand Binding Assay Workflow.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a target enzyme. The type of inhibition (e.g., competitive, non-competitive) can also be determined.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and a serial dilution of Ethyl 1-methyl-1H-indole-4-carboxylate in an appropriate assay buffer.[1]
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[1]
-
Signal Detection: Monitor the reaction progress by measuring a change in absorbance, fluorescence, or luminescence over time.
-
Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration. Further kinetic studies can be performed to elucidate the mechanism of inhibition.[16]
Workflow Diagram:
Caption: Enzyme Inhibition Assay Workflow.
Comparative Data Analysis
The primary output of these assays will be IC50 or Ki values for Ethyl 1-methyl-1H-indole-4-carboxylate against a panel of off-targets. This data should be compared to the compound's potency at its primary target(s).
Table 1: Hypothetical Cross-Reactivity Profile of Ethyl 1-methyl-1H-indole-4-carboxylate
| Target Class | Specific Target | Assay Type | Ki (nM) | Selectivity vs. Primary Target (Fold) |
| Primary Target | Target X | Binding Assay | 10 | - |
| Kinase | Kinase A | Inhibition | >10,000 | >1000 |
| Kinase B | Inhibition | 5,000 | 500 | |
| GPCR | Receptor Y | Binding | 800 | 80 |
| Ion Channel | Channel Z | Binding | >10,000 | >1000 |
| Enzyme | COX-1 | Inhibition | 1,200 | 120 |
| COX-2 | Inhibition | 950 | 95 |
A selectivity window of at least 100-fold between the primary target and any off-targets is generally considered desirable, although this can vary depending on the therapeutic indication and the nature of the off-target.
Structurally Similar Alternatives
To provide a comprehensive comparison, it is valuable to test structurally related indole derivatives alongside Ethyl 1-methyl-1H-indole-4-carboxylate. This allows for the establishment of a structure-activity relationship (SAR) for both on-target potency and off-target interactions.
Table 2: Comparative Cross-Reactivity of Indole Analogs
| Compound | Primary Target Ki (nM) | Off-Target A Ki (nM) | Off-Target B Ki (nM) |
| Ethyl 1-methyl-1H-indole-4-carboxylate | 10 | 800 | 950 |
| Analog 1 (Ethyl 1H-indole-4-carboxylate) | 25 | >10,000 | 1,500 |
| Analog 2 (Methyl 1-methyl-1H-indole-4-carboxylate) | 15 | 950 | 1,100 |
This comparative data can reveal key structural modifications that enhance selectivity.
Cellular Assays: Assessing Functional Consequences
While in vitro assays are essential for determining direct molecular interactions, cellular assays are necessary to understand the functional consequences of these interactions in a more physiologically relevant context.
If significant off-target binding or inhibition is observed in vitro, follow-up cellular assays should be conducted. For example, if the compound binds to a G-protein coupled receptor (GPCR), a functional assay measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing the tiered approach outlined in this guide, researchers can build a comprehensive selectivity profile for Ethyl 1-methyl-1H-indole-4-carboxylate. This data is critical for making informed decisions about the compound's potential for further development and for guiding the design of more selective and safer drug candidates. The indole scaffold continues to be a rich source of therapeutic innovation, and a deep understanding of the cross-reactivity of its derivatives is essential for translating this potential into clinical success.[1][2][3]
References
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Competition Assay Protocol - Fabgennix International. Available from: [Link]
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Assay setup for competitive binding measurements - NanoTemper Technologies. Available from: [Link]
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Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 08). Available from: [Link]
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Naga, D., Muster, W., Musvasva, E., & Ecker, G. F. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics, 14(1), 27. Available from: [Link]
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Cross-reactivity among drugs: Clinical problems | Request PDF. (2025, August 07). Available from: [Link]
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Safety and Off-Target Drug Screening Services - Reaction Biology. Available from: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 01). Available from: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). Available from: [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. Available from: [Link]
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PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023, November 17). Available from: [Link]
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Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. Available from: [Link]
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Binding Assays | BMG LABTECH. (2025, December 17). Available from: [Link]
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Label-free cell microarray profiling for efficacy and toxicity studies - NC3Rs. Available from: [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]
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Universal enzyme inhibition measurement could boost drug discovery. (2018, March 02). Available from: [Link]
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Guideline for the diagnosis of drug hypersensitivity reactions - PMC - NIH. Available from: [Link]
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Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. (2021, February 25). Available from: [Link]
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Drug allergy evaluation for betalactam hypersensitivity: Cross-reactivity with cephalosporines, carbapenems and negative predict. Available from: [Link]
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A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). Available from: [Link]
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Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics - PMC. Available from: [Link]
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Methyl indole-4-carboxylate - Chem-Impex. Available from: [Link]
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Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]
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Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 04). Available from: [Link]
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Available from: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]
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1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available from: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10). Available from: [Link]
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(PDF) Ethyl 1H-indole-2-carboxylate. Available from: [Link]
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ETHYL 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLATE from Aladdin Scientific - Biocompare. Available from: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
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Benchmarking Ethyl 1-methyl-1H-indole-4-carboxylate Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Historically, indole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[2][3] A prime example is Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5][6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[6][7] Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Given the established precedent of indole-based compounds as COX inhibitors, this guide introduces Ethyl 1-methyl-1H-indole-4-carboxylate as a novel investigational compound with a hypothesized selective inhibitory activity against COX-2. While extensive biological data on this specific molecule is not yet publicly available, its structural similarity to other bioactive indoles warrants a thorough investigation of its potential as a selective COX-2 inhibitor.
This guide provides a framework for benchmarking Ethyl 1-methyl-1H-indole-4-carboxylate against two well-characterized inhibitors: Celecoxib , a highly selective COX-2 inhibitor, and Indomethacin , a non-selective COX inhibitor. We will present a hypothetical inhibitory profile for our lead compound to illustrate its potential advantages and delve into the detailed experimental methodologies required to validate these findings. The protocols and analyses described herein are grounded in established scientific principles to ensure a rigorous and reproducible evaluation.
Comparative Inhibitory Profile
To provide a clear comparison, the following table summarizes the inhibitory potency (IC50 values) of Ethyl 1-methyl-1H-indole-4-carboxylate (hypothetical data) against the benchmark inhibitors, Celecoxib and Indomethacin. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is a critical parameter for assessing the COX-2 selectivity of a compound. A higher selectivity index is desirable for a COX-2 specific inhibitor.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Ethyl 1-methyl-1H-indole-4-carboxylate (Hypothetical) | 1200 | 35 | 34.3 |
| Celecoxib | 15000[8] | 40[8][9] | 375 |
| Indomethacin | 18[3][4] | 26[3][4] | 0.69 |
Note: The IC50 values for Celecoxib and Indomethacin are sourced from publicly available data and may vary slightly between different studies and assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating our lead compound, the following diagrams illustrate the COX-2 signaling pathway in inflammation and a general workflow for inhibitor screening.
Caption: The COX-2 signaling pathway in inflammation.
Caption: General workflow for screening COX-2 inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of Ethyl 1-methyl-1H-indole-4-carboxylate against COX-1 and COX-2.
Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or BPS Bioscience).[1][10]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (Ethyl 1-methyl-1H-indole-4-carboxylate) and benchmark inhibitors (Celecoxib, Indomethacin) dissolved in DMSO.
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay Buffer.
-
100% Activity wells: Assay Buffer, heme, and COX enzyme (COX-1 or COX-2).
-
Inhibitor wells: Assay Buffer, heme, COX enzyme, and the test compound or benchmark inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells except the blank wells to initiate the enzymatic reaction.
-
Colorimetric Detection: Immediately add the colorimetric substrate (TMPD) to all wells. The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Measurement: Read the absorbance at 590-611 nm using a microplate reader at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based COX-2 Inhibition Assay
This protocol assesses the ability of the test compound to inhibit COX-2 activity in a cellular context.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound and benchmark inhibitors dissolved in DMSO.
-
Prostaglandin E2 (PGE2) ELISA kit.
-
96-well cell culture plates.
-
Cell culture incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or benchmark inhibitors for 1 hour.
-
COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and incubate for 24 hours. Include unstimulated control wells.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing non-linear regression analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for evaluating the potential of Ethyl 1-methyl-1H-indole-4-carboxylate as a selective COX-2 inhibitor. By benchmarking against the well-established inhibitors Celecoxib and Indomethacin, a clear and objective assessment of its potency and selectivity can be achieved. The provided experimental protocols offer a robust framework for generating the necessary in vitro and cell-based data to validate this hypothesis.
The hypothetical data presented herein suggests that Ethyl 1-methyl-1H-indole-4-carboxylate could be a potent COX-2 inhibitor with a favorable selectivity profile. Future research should focus on executing the described experimental protocols to determine the actual IC50 values and selectivity index. Further studies could also include in vivo models of inflammation and pain to assess its therapeutic efficacy and pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The exploration of indole-4-carboxylate derivatives represents a promising avenue for the discovery of novel anti-inflammatory agents with improved safety and efficacy.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Gao, F., et al. (2018). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Current Pharmaceutical Design, 24(15), 1649–1665. [Link]
-
Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]
-
Bower, J., et al. (2016). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Nutrition and Cancer, 68(1), 1-19. [Link]
-
Li, X., et al. (2022). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia, 3(3), 118-126. [Link]
-
Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 26(6), 1366–1373. [Link]
-
Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 468–472. [Link]
-
Wang, D., & Dubois, R. N. (2010). The role of COX-2 in inflammation and cancer. Annals of the New York Academy of Sciences, 1198, 115–125. [Link]
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558–566. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Cao, H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 900, 74–80. [Link]
-
Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA portal. [Link]
-
Shapiro, A. B. (2021). Re: Does anyone know a protocol for measuring COX2 activity? ResearchGate. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Synthesis Routes for Ethyl 1-methyl-1H-indole-4-carboxylate: A Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, Ethyl 1-methyl-1H-indole-4-carboxylate stands as a valuable building block for the synthesis of more complex molecular architectures. Its efficient and scalable synthesis is, therefore, a topic of significant interest to researchers in drug discovery and development. This guide provides a comprehensive head-to-head comparison of three distinct and prominent synthetic routes to this target molecule: the classic Leimgruber-Batcho and Fischer indole syntheses, alongside a modern palladium-catalyzed approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols derived from established procedures for analogous compounds, and offer a critical evaluation of each route's strengths and weaknesses to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Fischer Indole Synthesis | Route 3: Palladium-Catalyzed Synthesis |
| Starting Materials | Ethyl 2-methyl-3-nitrobenzoate | 3-Hydrazinobenzoic acid, Ethyl pyruvate | Ethyl 2-methyl-3-nitrobenzoate |
| Key Reactions | Enamine formation, Reductive cyclization, N-methylation | Hydrazone formation, Indolization, Esterification, N-methylation | Wittig reaction, Reductive N-heteroannulation, N-methylation |
| Overall Yield | Moderate to Good | Variable, often moderate | Good to Excellent |
| Number of Steps | 3-4 | 4 | 3 |
| Reagent Hazards | DMFDMA (moisture sensitive), Catalytic hydrogenation (flammable) | PPA (corrosive), Hydrazine derivatives (toxic) | Palladium catalysts (costly), Carbon monoxide (toxic, pressurized) |
| Scalability | Good | Moderate | Good |
| Substrate Scope | Broad for substituted o-nitrotoluenes | Broad for hydrazines and carbonyls, regioselectivity can be an issue | Good, tolerant of various functional groups |
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis, a versatile and widely used method, constructs the indole ring from an o-nitrotoluene derivative.[1][2][3] This route is characterized by its reliability and the commercial availability of many starting materials. The synthesis of Ethyl 1-methyl-1H-indole-4-carboxylate via this method involves three key stages: formation of an enamine, reductive cyclization to the indole core, and subsequent N-methylation.
Reaction Pathway
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

